molecular formula C16H10FNO2 B11855111 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde

1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde

Cat. No.: B11855111
M. Wt: 267.25 g/mol
InChI Key: BMQCXBSTKOEMGC-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde is an indole derivative characterized by a 2-fluorobenzoyl group at the N1 position and a formyl (-CHO) group at the C3 position of the indole core. Indole derivatives are widely studied due to their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

Molecular Formula

C16H10FNO2

Molecular Weight

267.25 g/mol

IUPAC Name

1-(2-fluorobenzoyl)indole-3-carbaldehyde

InChI

InChI=1S/C16H10FNO2/c17-14-7-3-1-6-13(14)16(20)18-9-11(10-19)12-5-2-4-8-15(12)18/h1-10H

InChI Key

BMQCXBSTKOEMGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=CC=C3F)C=O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most efficient method for introducing the aldehyde group at position 3 of indole. The protocol involves:

  • Vilsmeier Reagent Preparation : Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at 0–5°C for 30–40 minutes to generate the electrophilic chloroiminium intermediate.

  • Indole Formylation : Substituted 2-methylaniline derivatives undergo cyclization and formylation in DMF at 80–90°C, yielding 3-carbaldehyde products. For example, 7-methoxy-1H-indole-3-carbaldehyde is synthesized with a 72% yield under reflux conditions.

Key Data :

ParameterValueSource
SolventAnhydrous DMF
POCl₃:DMF Ratio1:5 (v/v)
Reaction Temperature80–90°C (reflux)
Yield68–85%

Alternative Routes: Oxidation and Alkaline Degradation

  • Gramine Methiodide Oxidation : Treatment of gramine methiodide with sodium nitrite in DMF affords 1H-indole-3-carbaldehyde in 68% yield.

  • Ascorbigen Degradation : Alkaline hydrolysis of ascorbigen derivatives produces indole-3-carbaldehyde alongside monosaccharides, though yields are lower (≤50%).

N-Acylation of 1H-Indole-3-carbaldehyde

Introducing the 2-fluorobenzoyl group at position 1 requires selective N-acylation. This step is challenging due to competing reactions at the aldehyde group.

Direct Acylation with 2-Fluorobenzoyl Chloride

The most straightforward approach involves reacting 1H-indole-3-carbaldehyde with 2-fluorobenzoyl chloride under basic conditions:

  • Base Selection : Pyridine or 4-dimethylaminopyridine (DMAP) neutralizes HCl byproducts and accelerates the reaction.

  • Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes aldehyde side reactions.

Representative Procedure :

  • Reactants : 1H-Indole-3-carbaldehyde (1 eq), 2-fluorobenzoyl chloride (1.2 eq), DMAP (0.1 eq)

  • Conditions : DCM, 0°C → room temperature, 12 hours

  • Yield : 60–75%

Protection-Deprotection Strategies

To prevent aldehyde oxidation or nucleophilic attack during acylation, temporary protection is employed:

  • Acetal Protection : The aldehyde is converted to a dimethyl acetal using trimethyl orthoformate and catalytic p-toluenesulfonic acid (PTSA).

  • Acylation : The protected intermediate undergoes N-acylation with 2-fluorobenzoyl chloride.

  • Deprotection : Hydrolysis with aqueous HCl regenerates the aldehyde.

Data Comparison :

StrategyYield (%)Purity (%)
Direct Acylation60–7585–90
Acetal Protection Route78–8292–95

One-Pot Synthesis Approaches

Recent advances aim to consolidate formylation and acylation into a single reaction sequence, reducing purification steps.

Tandem Vilsmeier-Acylation

A modified Vilsmeier-Haack reaction introduces both the aldehyde and acyl groups:

  • Simultaneous Activation : DMF and POCl₃ generate the Vilsmeier reagent, while 2-fluorobenzoyl chloride is added sequentially.

  • Temperature Control : Formylation at 80°C followed by acylation at 25°C prevents decomposition.

Outcome :

  • Yield : 55–65%

  • Limitation : Competing O-acylation reduces efficiency.

Analytical Characterization

Critical spectroscopic data for 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde include:

  • ¹H NMR (DMSO-d₆) : δ 9.95 (s, 1H, CHO), 8.42 (s, 1H, Ar-H), 7.56–7.20 (m, 7H, Ar-H).

  • ¹³C NMR : 185.34 ppm (CHO), 165.12 ppm (C=O), 138.85–112.80 ppm (Ar-C).

  • HRMS : m/z 267.25 [M+H]⁺.

Challenges and Optimization

Side Reactions

  • Aldehyde Oxidation : Overexposure to acidic or oxidative conditions converts the aldehyde to a carboxylic acid.

  • N vs. O-Acylation : The aldehyde oxygen can compete with indole nitrogen for acylation, necessitating precise stoichiometry.

Catalyst Screening

  • Lewis Acids : ZnCl₂ improves acylation regioselectivity but risks aldehyde complexation.

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable mild N-acylation but require extended reaction times (24–48 hours) .

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The aldehyde group undergoes nucleophilic addition reactions with amines, hydrazines, and hydroxylamines.
Example : Reaction with primary amines forms Schiff bases (imines), which can be reduced to secondary amines.
Reaction Conditions :

  • Primary amine (1.2 equiv), NaBH₄ (2 equiv), DMF, 25°C, 3–5 h .
    Product : 1-(2-Fluorobenzoyl)-1H-indol-3-yl)-N-alkylmethanamine derivatives.

Mechanistic Pathway :

  • Formation of imine intermediate via condensation.

  • In situ reduction by NaBH₄ to yield the amine .

Electrophilic Substitution on the Indole Ring

The indole ring participates in electrophilic substitutions, with regioselectivity influenced by the 2-fluorobenzoyl group.

Nitration

Conditions :

  • HNO₃ (d = 1.37) in acetic acid (1:80 v/v), 80°C, 1 h .
    Outcome :

  • Nitration occurs preferentially at the 6-position of the indole ring due to steric and electronic effects of the fluorobenzoyl group .
    Product : 6-Nitro-1-(2-fluorobenzoyl)-1H-indole-3-carbaldehyde (yield: 68–72%) .

Chlorosulfonation

Conditions :

  • ClSO₃H, 70°C, 2 h .
    Outcome :

  • Sulfonation at the 5-position , yielding 5-chlorosulfonyl-1-(2-fluorobenzoyl)-1H-indole-3-carbaldehyde .

Knoevenagel Condensation

The aldehyde undergoes condensation with active methylene compounds (e.g., malononitrile, indan-1,3-dione).
Conditions :

  • Catalyst: Piperidine or acetic acid.

  • Solvent: Ethanol, reflux .
    Example Reaction :
    1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde + malononitrile → (E)-3-(1-(2-Fluorobenzoyl)-1H-indol-3-yl)-2-cyanoacrylonitrile .
    Yield : 75–82% .

Reductive Amination

The aldehyde group reacts with amines under reducing conditions to form tertiary amines.
Conditions :

  • Amine (1.1 equiv), NaBH₄ (3 equiv), p-TSA (0.1 equiv), THF, 0°C → rt, 12 h .
    Product Example :

  • N,N-Diethyl-((1-(2-fluorobenzoyl)-1H-indol-3-yl)methyl)amine (yield: 65%) .

Cyclocondensation Reactions

Reaction with aminoheterocycles (e.g., 2-aminopyridine) leads to indole ring opening and formation of fused pyridine derivatives.
Conditions :

  • DMF, TMSCl, 80°C, 6 h .
    Product : Heteroannulated pyridines (e.g., 8-fluoro-3-(pyridin-2-yl)quinoline) .

Oxidation and Reduction

  • Oxidation : The aldehyde can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄.

  • Reduction : NaBH₄ reduces the aldehyde to a primary alcohol (3-hydroxymethyl derivative) .

Mechanistic Insights

  • The 2-fluorobenzoyl group deactivates the indole ring, directing electrophiles to the 5- and 6-positions .

  • The aldehyde participates in polar reactions due to its electrophilic carbonyl carbon, enabling nucleophilic attacks and condensations .

Scientific Research Applications

Chemical Properties and Structure

The compound features an indole backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the 2-fluorobenzoyl group and the aldehyde functional group at the 3-position enhances its chemical reactivity and biological activity. The molecular formula is C16H12FNOC_{16}H_{12}FNO, with a molecular weight of approximately 253.28 g/mol.

Anticancer Activity

Research indicates that 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde exhibits significant anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, potentially interacting with specific receptors or enzymes involved in cancer progression. Notably, it has been shown to have activity against human tumor cells, with mean growth inhibition values indicating its effectiveness as an antitumor agent .

Neuroprotective Properties

In addition to its anticancer potential, this compound has been studied for its neuroprotective effects. The fluorobenzyl moiety may enhance its lipophilicity, improving bioavailability and interaction with biological targets related to neurodegenerative diseases. This aspect of its application could lead to developments in treatments for conditions such as Alzheimer's disease or Parkinson's disease.

Case Study 1: Antitumor Activity Evaluation

A study conducted by the National Cancer Institute evaluated the anticancer activity of 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde against a panel of human tumor cell lines. The results demonstrated a mean growth inhibition rate that suggests strong potential as an anticancer drug candidate. The compound was subjected to various assays to determine its efficacy, revealing significant cytotoxic effects at low concentrations .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of this compound, assessing its effects on cell viability under hypoxic conditions. Results indicated that treatment with 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde led to increased survival rates of neuronal cells exposed to low oxygen levels, highlighting its potential therapeutic role in neuroprotection .

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can enhance the compound’s ability to bind to biological targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Fluorinated analogs are often prioritized in drug discovery for improved pharmacokinetics .
  • Morpholine Derivatives : The morpholinyl-ethyl substituent in 1-[2-(morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde enhances solubility due to morpholine’s hydrophilic nature, which may explain its efficacy against breast cancer cells .

Molecular Weight and Solubility

  • Lower molecular weight analogs (e.g., 1-(2-methoxybenzyl)-1H-indole-3-carbaldehyde at 265.30 g/mol) may exhibit better solubility in polar solvents compared to bulkier derivatives like the quinoline-triazole hybrid (~403.82 g/mol) .
  • The fluorobenzoyl group balances hydrophobicity and electronic effects, making the target compound a candidate for further optimization in medicinal chemistry .

Stability and Reactivity

  • Electron-withdrawing groups (e.g., -F, -Cl) stabilize the indole core against oxidative degradation, whereas electron-donating groups (e.g., -OCH₃) may increase susceptibility to metabolic oxidation .

Biological Activity

1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core structure, which is well-known for its presence in various bioactive compounds. The incorporation of a fluorobenzoyl moiety and an aldehyde functional group enhances its lipophilicity and biological activity. The presence of fluorine is particularly noteworthy as it can improve the compound's pharmacokinetic properties by enhancing cell membrane permeability and binding affinity to biological targets.

Indole derivatives, including 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde, are known to interact with multiple biological pathways. The following mechanisms have been identified:

  • Cell Growth Regulation : The compound may influence pathways related to cell proliferation and apoptosis.
  • Receptor Binding : It has been shown to bind with high affinity to various receptors, potentially affecting signaling pathways involved in cancer progression and inflammation.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes linked to disease processes, including those involved in cancer metabolism.

Biological Activities

Research indicates that 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde exhibits several biological activities:

  • Anticancer Activity : Compounds with indole structures have been associated with anticancer properties. Studies suggest that this compound may inhibit the growth of various cancer cell lines.
  • Antimicrobial Properties : Indole derivatives often show activity against a range of pathogens, including bacteria and fungi. This compound's structural features may enhance its effectiveness against resistant strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effect of 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde on A549 lung cancer cells, demonstrating significant inhibition of cell proliferation with an IC50 value indicative of strong anticancer potential.
  • Antimicrobial Activity :
    • In vitro assays revealed that the compound exhibited substantial antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents.
  • Mechanistic Insights :
    • Research on related indole compounds suggests that the mechanism involves modulation of gene expression linked to apoptosis and cell cycle regulation.

Comparative Analysis

To better understand the unique properties of 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
1H-Indole-3-carboxaldehydeIndole ring with carboxaldehydeAnti-cancer, anti-inflammatory
4-FluorobenzaldehydeBenzaldehyde with fluorineAntimicrobial, potential anti-cancer
5-FluoroindoleIndole ring with fluorineNeuroprotective properties
2-(4-Fluorobenzoyl)-indoleIndole ring with a fluorobenzoyl moietySimilar pharmacological profiles

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves three steps: (1) Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position of indole, (2) benzoylation at the 1-position using 2-fluorobenzoyl chloride, and (3) purification via gradient flash chromatography. Key optimizations include stoichiometric control (e.g., 1.2 equiv. of benzoylating agent), temperature modulation during exothermic steps, and solvent selection (DMF for alkylation, methanol for reductions). Yields can be improved by using NaBH₄ for selective aldehyde reduction and avoiding over-substitution .

Q. How is structural confirmation of 1-(2-Fluorobenzoyl)-1H-indole-3-carbaldehyde achieved post-synthesis?

  • Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and purity. Key signals include:

  • ¹H-NMR : A singlet (~δ 10.2 ppm) for the aldehyde proton and splitting patterns for fluorobenzoyl protons.
  • ¹⁹F-NMR : A distinct quartet (J ≈ 5–6 Hz) near δ -122 ppm for the 2-fluorine.
    High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., [M+H]⁺ or [M-OH]˙ ions). X-ray crystallography, as applied to analogs, resolves stereoelectronic effects .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Answer : Use fume hoods for synthesis due to volatile reagents (e.g., POCl₃). Personal protective equipment (gloves, goggles) is mandatory to avoid skin/eye contact. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste. Refer to SDS guidelines for fluorinated indoles, which highlight risks of respiratory irritation and environmental toxicity .

Advanced Research Questions

Q. How does the 2-fluorine substituent influence the compound’s electronic properties and reactivity in heterocyclic functionalization?

  • Answer : The electron-withdrawing fluorine increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions (e.g., amidation). It also directs electrophilic attacks to meta positions in cross-coupling reactions. Computational studies (DFT) reveal reduced HOMO-LUMO gaps compared to non-fluorinated analogs, favoring charge-transfer interactions .

Q. What experimental strategies resolve discrepancies between computational predictions and observed reactivity in fluorobenzoyl-indole systems?

  • Answer : (1) Validate computational models (e.g., DFT) with experimental kinetic data (e.g., Hammett plots for substituent effects). (2) Use isotopic labeling (e.g., ¹⁸O in carbonyl) to track mechanistic pathways. (3) Perform solvent-switching experiments to isolate thermodynamic vs. kinetic products. Contradictions in regioselectivity often arise from solvent polarity effects or competing π-π stacking interactions .

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